2-Naphthyl propiolate

Descripción general

Descripción

2-Naphthyl propiolate is an organic compound with the molecular formula C₁₃H₈O₂. It is a derivative of naphthalene, characterized by the presence of a propiolate group attached to the second carbon of the naphthalene ring. This compound is typically a colorless to pale yellow liquid with an aromatic odor. It is soluble in organic solvents such as ethers and alcohols but is almost insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Naphthyl propiolate can be synthesized through various methods. One common approach involves the reaction of 2-naphthol with propiolic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts such as Lewis acids may be employed to enhance the reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Naphthyl propiolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoic acid derivatives.

Reduction: Reduction reactions can convert it into naphthyl propionate.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the propiolate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Naphthoic acid derivatives.

Reduction: Naphthyl propionate.

Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Derivatization Agent:

One of the primary applications of 2-naphthyl propiolate is as a derivatizing agent in high-performance liquid chromatography (HPLC). It has been successfully utilized to quantify thiol compounds in various matrices, including human plasma. The derivatization process involves the nucleophilic attack of thiol groups on the propiolate, leading to the formation of stable alkylthioacrylate species that are UV-active, facilitating their detection through HPLC .

Case Study: Captopril Quantification

A study demonstrated the effectiveness of this compound in developing a sensitive HPLC-UV method for quantifying captopril, an antihypertensive medication, in human plasma. The method showcased rapid sample preparation and reliable results, highlighting the compound's utility in pharmaceutical analysis .

Pharmaceutical Applications

Antiviral and Anticancer Potential:

Research has indicated that derivatives of 2-naphthyl compounds exhibit promising antiviral properties, particularly against drug-resistant strains of HIV-1. A structural investigation revealed that certain 2-naphthyl ethers can interact effectively with mutated reverse transcriptase enzymes, potentially overcoming resistance mechanisms . This suggests that this compound and its derivatives could be explored further for their potential in antiviral drug development.

Anti-inflammatory Properties:

Another significant application of compounds related to this compound is their anti-inflammatory effects. For instance, studies have shown that certain naphthyl derivatives can exhibit analgesic and anti-pyretic activities, making them candidates for treating inflammatory conditions such as arthritis and other musculoskeletal disorders .

Synthetic Applications

Synthesis of Complex Molecules:

this compound has been utilized in synthetic organic chemistry for constructing complex molecular architectures. It serves as a building block for synthesizing various functionalized compounds, including furan derivatives through one-pot reactions involving propargyl acetates . This versatility makes it valuable in the development of new materials and pharmaceuticals.

Table 1: Summary of Applications of this compound

Mecanismo De Acción

The mechanism by which 2-naphthyl propiolate exerts its effects involves its ability to act as an electrophile in various chemical reactions. The propiolate group is highly reactive, allowing it to participate in cycloaddition reactions, nucleophilic substitutions, and other transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparación Con Compuestos Similares

- Ethyl propiolate

- Methyl propiolate

- Propiolic acid

- Methyl phenylpropiolate

- Ethyl phenylpropiolate

Comparison: 2-Naphthyl propiolate is unique due to the presence of the naphthalene ring, which imparts distinct aromatic properties and reactivity. Compared to simpler propiolates like ethyl or methyl propiolate, this compound offers enhanced stability and a broader range of applications in organic synthesis. Its aromatic nature also makes it suitable for use in the production of dyes and pigments .

Actividad Biológica

2-Naphthyl propiolate is an organic compound known for its unique structure and potential biological activities. It is primarily recognized as a dipolarophile in cycloaddition reactions, but recent studies have suggested that it may possess significant pharmacological properties. This article explores the biological activity of this compound, including its synthesis, cytotoxic effects, and potential applications in medicine.

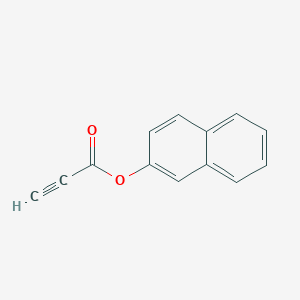

Chemical Structure

This compound has the following chemical structure:

It consists of a naphthalene ring attached to a propiolic acid moiety, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Esterification : Reacting naphthalene-2-carboxylic acid with propargyl alcohol.

- Cycloaddition Reactions : Utilizing it as a dipolarophile in [3+2] cycloadditions with azomethine ylides .

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, research indicates that it exhibits significant cell growth inhibition in human cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| HeLa (Cervical Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.8 |

These findings suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

The mechanisms underlying the cytotoxic effects of this compound include:

- Induction of Apoptosis : Studies show that treatment with this compound leads to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been reported to cause G1 phase cell cycle arrest, which prevents cancer cells from proliferating .

Case Studies

A notable case study involved the evaluation of the compound's antibacterial properties alongside its cytotoxicity. The study found that:

- Antibacterial Activity : this compound demonstrated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

This dual activity indicates potential applications in both oncology and infectious disease management.

Research Findings

Further research into the biological activities of this compound reveals:

- Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

- Anti-inflammatory Effects : Preliminary data suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions .

Propiedades

IUPAC Name |

naphthalen-2-yl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANECZRYIRALULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746400 | |

| Record name | Naphthalen-2-yl prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91805-17-3 | |

| Record name | Naphthalen-2-yl prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Naphthyl propiolate in analytical chemistry?

A1: this compound has shown promise as a derivatizing agent for enhancing the detectability of certain compounds in analytical techniques like HPLC-UV. Specifically, a research study demonstrated its utility in developing a sensitive method for quantifying Captopril in human plasma []. Derivatization involves chemically modifying an analyte to improve its analytical properties, such as detectability.

Q2: How does this compound contribute to the structural characterization of newly synthesized compounds?

A2: In a study focused on synthesizing novel phosponic aminoesters, this compound played a crucial role as a dipolarophile in a copper (I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC) []. This reaction led to the formation of a new compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. The successful incorporation of this compound into the final structure was confirmed using various spectroscopic techniques, including 1D (31P, 1H, 13C) and 2D (1H-1H and 1H-13C) NMR spectroscopy, IR, and HRMS. This highlights the role of this compound not just as a building block, but also as a tool for structural confirmation in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.